molecular formula C8H14N2O B131535 1-(Cyclopropylmethyl)piperazin-2-one CAS No. 148336-01-0

1-(Cyclopropylmethyl)piperazin-2-one

Cat. No. B131535
M. Wt: 154.21 g/mol
InChI Key: TTWCBUXYQFCELW-UHFFFAOYSA-N
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Description

The compound 1-(Cyclopropylmethyl)piperazin-2-one is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and as catalysts in chemical synthesis.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a related 1,4-piperazine-2,5-dione derivative was achieved over six steps with a 23% yield from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another synthesis approach for 1-(3-chlorophenyl)piperazine, which could be a precursor for related compounds, involved alkylation, acidulation, and reduction steps with an overall yield of 45.7% . Additionally, a practical synthesis method for differentially protected 2-(hydroxymethyl)piperazines starting from commercially available piperazine-2-carboxylic acid dihydrochloride has been reported, which could be relevant for the synthesis of 1-(Cyclopropylmethyl)piperazin-2-one .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction analysis. For example, the structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride was determined, revealing a "chair" conformation with a symmetry center . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems or during chemical reactions.

Chemical Reactions Analysis

Piperazine itself can act as an excellent catalyst for the synthesis of various functionalized compounds. It has been used to catalyze the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, highlighting its versatility and environmental friendliness as a catalyst . This suggests that piperazine and its derivatives, including 1-(Cyclopropylmethyl)piperazin-2-one, may participate in or facilitate a range of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the polymorphic forms of a piperazine derivative exhibited different hydrogen-bonding networks, which can affect solubility and stability . The crystal packing in the structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride is due to electrostatic attractions and hydrogen bonds, which are important for the compound's physical properties . These properties are essential for the practical application of these compounds in pharmaceuticals and chemical synthesis.

Scientific Research Applications

Antimicrobial Activity and Drug Development

Piperazine and its analogues have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Girase et al. (2020) provide a comprehensive review focusing on the anti-mycobacterial compounds where piperazine serves as a vital building block, highlighting its potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Patent Reviews

The therapeutic versatility of piperazine derivatives has been well documented, showing a broad range of applications from CNS agents to anticancer, cardio-protective agents, and more. Rathi et al. (2016) discuss the emergence of piperazine as a flexible building block for drug discovery, indicating the impact of substituent modifications on pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).

Pharmacological Activities and Biological Potentials

Verma and Kumar (2017) explored the multifarious biological activities related to piperazines and its derivatives, indicating their presence in compounds with anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, and anti-inflammatory activities. This review underscores the high efficacy, potency, and lesser toxicity offered by modifications in the piperazine moiety (Verma & Kumar, 2017).

Environmental Applications

Recent advancements in nanofiltration membrane technology have highlighted the role of piperazine-based NF membranes. Shao et al. (2022) review the mechanisms, performances, and environmental applications of these membranes, emphasizing their potential for dramatic improvements in separation performance due to their crumpled polyamide layer (Shao et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The asymmetric catalytic methodologies reported so far to prepare piperazin-2-ones are limited . Therefore, there is a need for more research and development in this area. The development of these protocols is highly appealing, especially in view of potential industrial applications .

properties

IUPAC Name

1-(cyclopropylmethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCBUXYQFCELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)piperazin-2-one

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